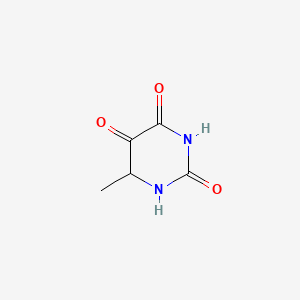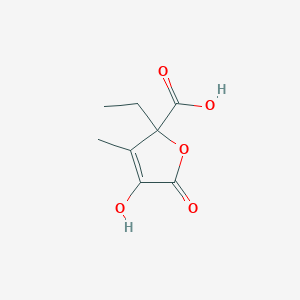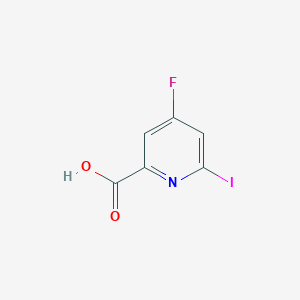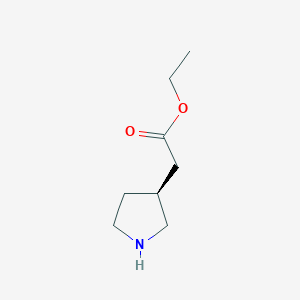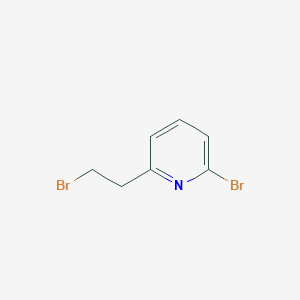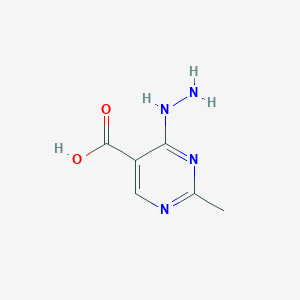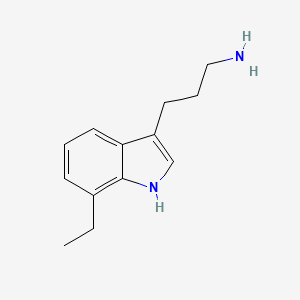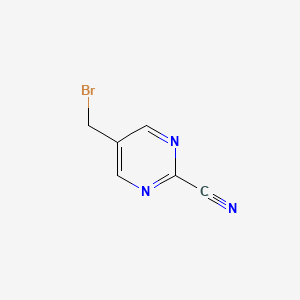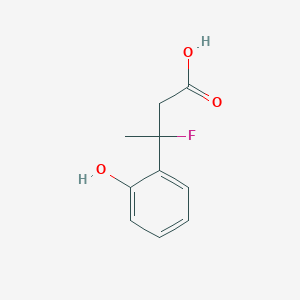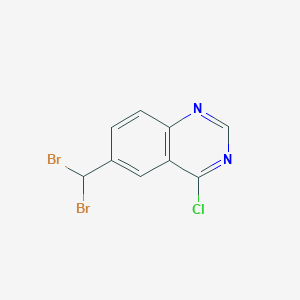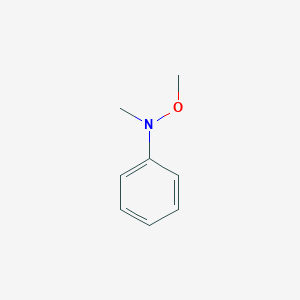
N,O-dimethyl-N-phenylhydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-dimethyl-N-phenylhydroxylamine is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of both methyl and phenyl groups attached to the nitrogen atom, and a hydroxyl group attached to the oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,O-dimethyl-N-phenylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of N-phenylhydroxylamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the generated acid by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N,O-dimethyl-N-phenylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-phenyl-N-methylnitrosoamine.
Reduction: It can be reduced to N-phenyl-N-methylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-phenyl-N-methylnitrosoamine.
Reduction: N-phenyl-N-methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,O-dimethyl-N-phenylhydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs, especially those targeting the central nervous system.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism by which N,O-dimethyl-N-phenylhydroxylamine exerts its effects involves its ability to donate or accept electrons, making it a versatile intermediate in redox reactions. Its molecular targets include various enzymes and receptors, where it can modulate their activity through covalent or non-covalent interactions. The pathways involved often include oxidative stress responses and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N,O-dimethylhydroxylamine: Lacks the phenyl group, making it less sterically hindered and more reactive in certain reactions.
N-phenylhydroxylamine: Lacks the methyl groups, resulting in different reactivity and solubility properties.
N-methyl-N-phenylhydroxylamine: Contains only one methyl group, leading to intermediate properties between N,O-dimethyl-N-phenylhydroxylamine and N-phenylhydroxylamine.
Uniqueness
This compound is unique due to the presence of both methyl and phenyl groups, which confer distinct steric and electronic properties. These features make it particularly useful in selective organic transformations and as a building block for complex molecule synthesis.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
N-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H11NO/c1-9(10-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
WMTJSRRNAJDUNE-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


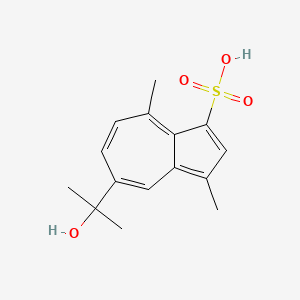
![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)
